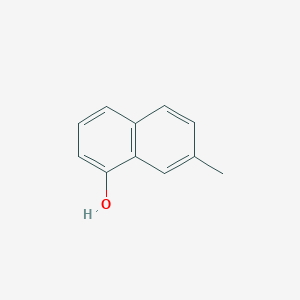

7-Methyl-1-naphthol

Descripción

7-Methyl-1-naphthol (CAS: 6470-18-4; molecular formula: C₁₁H₁₀O) is a methyl-substituted derivative of 1-naphthol, characterized by a hydroxyl group at the 1-position and a methyl group at the 7-position of the naphthalene ring. It is naturally found in essential oils of Artemisia monosperma, where it contributes to antioxidant activity alongside other oxygenated terpenoids and aromatics like capillin and bornyl acetate . Metabolically, it is a product of 2-methylnaphthalene detoxification in mammals, excreted as glucuronic acid and sulfate conjugates in urine .

Propiedades

IUPAC Name |

7-methylnaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVIJCUSYBZPTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80989203 | |

| Record name | 7-Methylnaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80989203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6939-33-9 | |

| Record name | NSC57009 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methylnaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80989203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 7-Methyl-1-naphthol can be synthesized through several methods. One common approach involves the methylation of 1-naphthol. This can be achieved by reacting 1-naphthol with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone.

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 7-methyl-1-nitronaphthalene, followed by hydrolysis. This method ensures a high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 7-Methyl-1-naphthol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 7-methyl-1-naphthoquinone using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to 7-methyl-1-naphthalenol using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, particularly at the positions ortho and para to the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products:

Oxidation: 7-Methyl-1-naphthoquinone.

Reduction: 7-Methyl-1-naphthalenol.

Substitution: Various halogenated derivatives depending on the halogen used.

Aplicaciones Científicas De Investigación

Organic Synthesis

7-Methyl-1-naphthol is primarily used as an intermediate in organic synthesis. Its hydroxyl group facilitates various chemical reactions, making it a valuable building block for synthesizing more complex organic molecules.

- Hydroxylation Reactions : Research has demonstrated that this compound can undergo selective hydroxylation. The regioselectivity of these reactions is influenced by substituents on the aromatic ring, allowing for targeted synthesis of desired products. For instance, studies have shown that electron-donating groups favor hydroxylation at the 1-position, while electron-withdrawing groups favor the 4-position .

- Synthesis of Dyes and Pigments : The compound is also utilized in the production of dyes and pigments. Its ability to form stable colored complexes makes it suitable for applications in textiles and coatings.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard and reagent in various assays.

- Chromatography : It is often used as a reference compound in chromatographic techniques to quantify other naphthalene derivatives. Its distinct retention time helps in identifying and quantifying related compounds in complex mixtures .

- Metabolite Studies : The compound is identified as a metabolite of methyl naphthalenes in biological studies. Quantification methods have been developed to measure its levels in biological samples, aiding in the understanding of metabolic pathways involving naphthalene derivatives .

Toxicological Research

Research on the toxicological effects of this compound has revealed important insights into its safety profile and environmental impact.

- Toxicity Assessments : Studies have indicated that exposure to this compound can lead to various health effects, including respiratory issues and skin irritation. Toxicological profiles have been established to evaluate its safety for use in consumer products .

- Environmental Impact : As a component of naphthalene derivatives, this compound's persistence in the environment raises concerns regarding its ecological effects. Research is ongoing to assess its bioaccumulation potential and toxicity to aquatic organisms .

Case Study 1: Hydroxylation Mechanisms

A study explored the regioselective hydroxylation of naphthalene derivatives using metachloroperbenzoic acid as a catalyst. The findings indicated that the presence of substituents significantly influenced the regioselectivity of hydroxylation reactions involving this compound .

Case Study 2: Metabolite Quantification

In a comprehensive study on urinary metabolites of methylnaphthalenes, researchers developed a method to quantify 11 methyl naphthols, including this compound. This research provided insights into the metabolic pathways and potential health implications associated with exposure to these compounds .

Mecanismo De Acción

The mechanism of action of 7-Methyl-1-naphthol involves its interaction with various molecular targets. In biological systems, it can act as an antioxidant by scavenging free radicals. The hydroxyl group in its structure allows it to donate hydrogen atoms, neutralizing reactive oxygen species. Additionally, its methyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparación Con Compuestos Similares

Structural and Physical Properties

Table 1: Key Properties of 7-Methyl-1-naphthol and Analogues

- Positional Isomerism: The hydroxyl group position significantly influences properties. For instance, 1-naphthol (unsubstituted) has higher acidity (pKa ~9.3) compared to 2-naphthol (pKa ~9.5) due to resonance stabilization differences.

- Retention Index: The lower retention index (158) of this compound compared to oxygenated terpenes like bornyl acetate (210) reflects its phenolic polarity and smaller molecular weight .

Metabolic Pathways and Toxicity

- This compound : Formed via cytochrome P450-mediated oxidation of 2-methylnaphthalene. In guinea pigs, 18% of urinary metabolites are conjugates of this compound, while 76% are 2-naphthoic acid derivatives . Glutathione conjugation is critical for detoxification; depletion exacerbates pulmonary toxicity in mice .

- 7-Methyl-2-naphthol: A minor metabolite with unclear excretion pathways. Limited evidence suggests similar conjugation mechanisms but lower abundance compared to this compound .

- 1-ACETAMINO-7-NAPHTHOL: The acetamido group likely alters metabolic fate, favoring hydrolysis or deacetylation over direct conjugation. No toxicity data are available, but acetamido derivatives generally exhibit reduced reactivity compared to phenols .

Key Research Findings

Metabolic Fate : this compound is a secondary metabolite of 2-methylnaphthalene, with conjugation efficiency varying across species. In guinea pigs, it accounts for 18% of urinary metabolites, whereas mice primarily excrete dihydrodiols .

Toxicity Modulation : Glutathione depletion in mice increases 2-methylnaphthalene toxicity, underscoring the protective role of conjugation pathways for this compound .

Natural Occurrence : Its presence in Artemisia oils correlates with antioxidant activity, though contributions are less significant compared to major components like β-eudesmol .

Actividad Biológica

7-Methyl-1-naphthol (7-MN) is a chemical compound known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of 7-MN, highlighting its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

This compound is an organic compound with the molecular formula . It is a derivative of naphthalene and is structurally characterized by a methyl group at the 7-position of the naphthol ring.

Biological Activities

1. Antimicrobial Activity

7-MN exhibits significant antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi:

- Bacterial Inhibition : The minimum inhibitory concentration (MIC) of 7-MN against Streptococcus mutans is reported to be 156 µg/mL, while for Prevotella gingivalis, it is as low as 39 µg/mL .

- Fungal Activity : It has also shown antifungal activity against common fungal strains, although specific MIC values vary by organism.

2. Anticancer Properties

Research indicates that 7-MN possesses cytotoxic effects on several cancer cell lines:

- Cytotoxicity : In vitro studies have shown that 7-MN can induce apoptosis in human oral epidermoid carcinoma cells with IC50 values indicating significant potency .

- Mechanism of Action : The compound appears to exert its anticancer effects through the generation of reactive oxygen species (ROS) and subsequent induction of oxidative stress in cancer cells.

3. Anti-inflammatory Effects

The anti-inflammatory potential of 7-MN has been explored in various models:

- Inhibition of Inflammatory Mediators : 7-MN has been found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases .

Case Studies and Research Findings

Several studies have elaborated on the pharmacological potential of 7-MN:

The biological activities attributed to 7-MN can be explained through various mechanisms:

- Enzymatic Inhibition : The compound acts as an inhibitor for key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Oxidative Stress Induction : By generating ROS, 7-MN disrupts cellular homeostasis in cancer cells, leading to programmed cell death.

- Interaction with Cellular Pathways : It modulates signaling pathways related to inflammation and apoptosis.

Safety and Toxicity

While 7-MN shows promise as a therapeutic agent, its safety profile warrants consideration:

- Toxicological Studies : Animal studies indicate potential toxicity at high doses, particularly affecting lung tissue and leading to necrosis in certain cell types .

- Regulatory Status : Ongoing evaluations by health authorities are necessary to establish acceptable exposure levels and therapeutic indices for human applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.